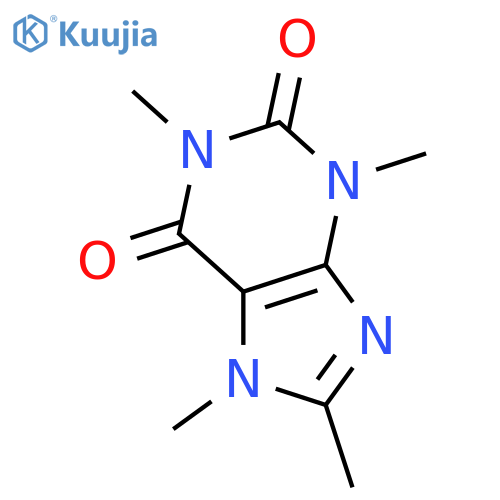

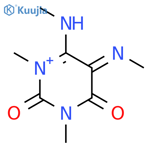

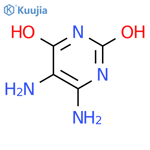

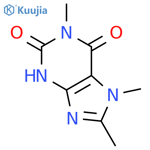

Syntheses in the purine series. IV. Reactions of methyl compounds of 4,5-diaminouracil with acids

,

Chemische Berichte,

1953,

86,

845-50